Alprenolol

Beschreibung

Historical Context and Evolution of Beta-Adrenergic Receptor Antagonists

The landscape of cardiovascular pharmacology was revolutionized by the pioneering work of Sir James Black in the late 1950s, leading to the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers revespcardiol.orgrevespcardiol.org. Propranolol (B1214883), introduced over five decades ago, marked a significant milestone as one of the earliest beta-blockers revespcardiol.orgresearchgate.net. Following this, alprenolol emerged as a first-generation non-selective beta-blocker, developed in 1966 mdpi.comrevespcardiol.orgnih.gov. These early compounds, including this compound, were instrumental in establishing the therapeutic potential of modulating adrenergic receptors, thereby paving the way for subsequent generations of beta-blockers with varying selectivity and additional pharmacological properties revespcardiol.orgrevespcardiol.org.

Significance in Pharmacology Research

This compound's significance in pharmacology research stems primarily from its capacity to act as a crucial ligand for studying beta-adrenergic receptors. Its non-selective antagonism of both beta-1 and beta-2 adrenergic receptors has made it a valuable tool for dissecting the roles of these receptor subtypes drugbank.compatsnap.com. Researchers have leveraged this compound, particularly in its radiolabeled forms such as tritiated this compound ([3H]this compound) and tritiated dihydrothis compound (B1202188) ([3H]dihydrothis compound), to directly identify, quantify, and characterize beta-adrenergic receptors in various biological systems wikipedia.orgnih.govresearchgate.netjci.org. These studies have provided fundamental insights into the kinetics, affinity, and stereospecificity of ligand binding to these receptors nih.govresearchgate.netjci.org. Beyond adrenergic receptors, this compound has also demonstrated antagonistic activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors, further broadening its utility in neuropharmacological investigations wikipedia.org.

Overview of Research Trajectories for this compound

Research involving this compound has spanned several key areas, contributing significantly to the understanding of receptor pharmacology and drug development.

Receptor Binding and Characterization Studies

A major trajectory in this compound research has been its application in elucidating the characteristics of beta-adrenergic receptors. Studies employing radiolabeled this compound, such as (-) [3H]this compound, have successfully identified and quantified beta-adrenergic binding sites in human lymphocytes and canine myocardium nih.govresearchgate.netjci.org. These investigations revealed that binding was rapid and reversible, demonstrating high affinity and marked stereospecificity, where the (-) stereoisomers of beta-adrenergic agonists and antagonists were significantly more potent than their (+) counterparts nih.govjci.org. For instance, half-maximal saturation of (-) [3H]this compound binding in human mononuclear leukocytes occurred at 10 nM, corresponding to approximately 2,000 sites per cell, with a dissociation constant (KD) ranging from 7-11 nM in canine myocardium nih.govresearchgate.netjci.org.

Table 1: Binding Characteristics of (-) [3H]this compound to Beta-Adrenergic Receptors

| Tissue/Cell Type | Dissociation Constant (KD) | Binding Sites/Cell (approx.) | Reference |

| Human Lymphocytes | 10 nM | 2,000 | nih.govjci.org |

| Canine Myocardium | 7-11 nM | N/A | researchgate.net |

Structure-Activity Relationship (SAR) Studies

This compound is typically marketed as a racemic mixture, comprising both (R)- and (S)-enantiomers oup.comresearchgate.net. Research has highlighted that the pharmacokinetics and biological activity can differ significantly between these enantiomeric forms, with the (-) enantiomer often being therapeutically more active oup.comresearchgate.net. This has spurred research into enantioselective analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), to separate and quantify individual enantiomers in biological samples, thereby advancing the understanding of chiral pharmacology oup.comresearchgate.net.

Molecular Dynamics and Ligand Dissociation

In the realm of computational pharmacology, this compound has been a subject of molecular dynamics (MD) simulations to investigate the complex processes of ligand binding and dissociation from G protein-coupled receptors (GPCRs), particularly the β2-adrenergic receptor (β2AR) researchgate.netresearchgate.netbiorxiv.orgpnas.org. These simulations have elucidated the specific egress routes and metastable intermediate conformations that this compound traverses when unbinding from the receptor pocket researchgate.netresearchgate.netbiorxiv.orgpnas.org. Such studies provide detailed molecular insights into the dynamic interactions between ligands and receptors, which are crucial for rational drug design.

Drug Delivery and Formulation Research

Academic research has also explored novel approaches for this compound delivery, focusing on sustained release systems to potentially enhance its therapeutic profile and mitigate systemic effects. Studies have investigated the conjugation of this compound to implantable polymer matrices, such as those derived from lactide and glycolide, demonstrating the feasibility of sustained drug release in vitro. This research trajectory aims to develop advanced drug delivery systems that could benefit various cardiovascular conditions by providing a controlled release of the antagonist mdpi.com.

Electrophysiological and Metabolic Research

Further research trajectories have included investigations into this compound's electrophysiological effects on cardiac tissue, particularly in depressed myocardium, where its membrane depressant actions were noted as potentially significant in terminating arrhythmias oup.com. Additionally, studies have focused on its metabolism, identifying 4-hydroxy-alprenolol as an active metabolite, and developing analytical methods for its determination in biological and postmortem samples drugbank.comoup.comoup.com.

Structure

2D Structure

3D Structure

Eigenschaften

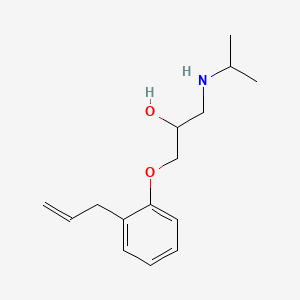

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZJSJFMUHDSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045127 | |

| Record name | Alprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.88e-01 g/L | |

| Record name | Alprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13655-52-2 | |

| Record name | Alprenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13655-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alprenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013655522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alprenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPRENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K5MQ27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107-109 °C, 107 - 109 °C | |

| Record name | Alprenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alprenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacodynamics and Receptor Interactions of Alprenolol

Mechanism of Action at Beta-Adrenergic Receptors

Alprenolol exerts its therapeutic effects by blocking beta-adrenergic receptors. patsnap.compatsnap.com These receptors are part of the sympathetic nervous system and are typically activated by endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), mediating the "fight-or-flight" response. nih.govwikipedia.org

This compound is characterized as a non-selective beta-blocker, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. nih.govpatsnap.comdrugbank.com Beta-1 receptors are predominantly found in the heart and kidneys, while beta-2 receptors are located in various tissues including the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle. wikipedia.org

By non-selectively blocking β1-adrenergic receptors, primarily in the heart, this compound inhibits the effects of the catecholamines epinephrine (adrenaline) and norepinephrine (noradrenaline). nih.govpatsnap.comdrugbank.com This inhibition leads to a decrease in heart rate (negative chronotropy), reduced force of myocardial contraction (negative inotropy), and lowered cardiac output, thereby reducing the heart's demand for oxygen and lowering blood pressure. patsnap.comhumanitas.net

This compound also affects renin production. While beta-1 adrenergic receptors in the juxtaglomerular apparatus of the kidney are primarily responsible for mediating renin release, this compound, with a more minor effect, can inhibit the production of renin by binding to beta-2 receptors in this region. nih.govdrugbank.comhmdb.caguidetopharmacology.org This inhibition of renin production subsequently leads to a reduction in angiotensin II and aldosterone (B195564) production, which in turn inhibits vasoconstriction and water retention. nih.govdrugbank.comscielo.org.mx

This compound exhibits properties of partial agonism at both beta-adrenergic receptor pathways. taylorandfrancis.comtaylorandfrancis.com A partial agonist stabilizes the active conformation of the receptor, similar to a full agonist, but elicits a less than maximal response. scielo.org.mxtaylorandfrancis.comtaylorandfrancis.com In contrast to inverse agonists, which have a higher affinity for the inactive state of the receptor and can reduce constitutive receptor activity, this compound is generally considered a beta-blocker without inverse agonist properties. pnas.orgnih.gov Studies have indicated that this compound primarily reduces agonist-produced signaling rather than constitutive beta-2 adrenergic receptor signaling. pnas.org

Non-selective Beta-1 and Beta-2 Adrenergic Receptor Blockade

Receptor Binding Kinetics and Affinity

This compound demonstrates high affinity for beta-adrenergic receptors. nih.gov Its binding to these receptors is characterized by rapid association and reversibility, and it is a saturable process. nih.govduke.edu

Equilibrium binding studies using radioligands such as (-)-[3H]this compound or (-)-[3H]dihydrothis compound (DHA) have been instrumental in characterizing this compound's affinity for beta-adrenergic receptors. nih.govduke.edunih.govnih.gov

In canine myocardium, the dissociation constant (Kd) of (-)-alprenolol for beta-adrenergic receptors was found to be in the range of 7-11 nM, determined by direct binding studies and inhibition of isoproterenol-stimulated adenylate cyclase. nih.gov Similarly, in human lymphocytes, the half-maximal saturation for (-)-[3H]this compound binding occurred at 10 nM, providing an estimate of its dissociation constant for the beta-adrenergic receptor. duke.edu

Studies on rat kidney tubular cell membranes showed that (-)-[3H]dihydrothis compound had a high affinity for beta-1 adrenergic receptors, with a mean equilibrium dissociation constant (Kd) of 7.1 nM. nih.gov

The binding of this compound to beta-adrenergic receptors is highly stereospecific, with the (-) isomers of beta-adrenergic agonists and antagonists being significantly more potent than their corresponding (+) isomers in competing for these binding sites. nih.govduke.edu

Data from various equilibrium binding studies are summarized in the table below:

Table 1: this compound Binding Affinity Data from Equilibrium Studies

| Receptor Type | Tissue/Cell Line | Ligand Used | Affinity Measure (Kd/Ki/IC50) | Value (nM) | Reference |

| Beta-adrenergic (general) | Canine Myocardium | (-)-[3H]this compound | Kd | 7-11 | nih.gov |

| Beta-adrenergic (general) | Human Lymphocytes | (-)-[3H]this compound | Kd | 10 | duke.edu |

| Beta-adrenergic (general) | Neuroblastoma x Glioma Hybrid NG108-15 cells | [3H]DHA (unlabeled L-alprenolol inhibition) | IC50 | 10,000 | nih.gov |

| Beta-adrenergic (general) | Neuroblastoma x Glioma Hybrid NG108-15 cells | [3H]DHA (unlabeled L-alprenolol inhibition) | Ki | 8,900 | nih.gov |

| Beta-1 adrenergic | Rat Kidney Tubular Cell Membrane | (-)-[3H]Dihydrothis compound | Kd | 7.1 | nih.gov |

| Beta-1/Beta-2/Beta-3 adrenergic (rat) | Rat Heart Reticulocytes | [3H]Dihydrothis compound | Kd | 2 | bindingdb.orgbindingdb.org |

| Beta-1/Beta-2/Beta-3 adrenergic (rat) | Rat Lung Tissue | [3H]Dihydrothis compound | Kd | 2.8 | bindingdb.org |

Molecular dynamics simulations have also provided insights into this compound's binding to beta-2 adrenergic receptors, suggesting that the drug traverses a well-defined pathway, initially contacting a vestibule on the receptor's extracellular surface. pnas.org The binding energy determined by free-energy perturbation calculations for this compound–β2AR binding was approximately -13.4 ± 1.6 kcal/mol, which is comparable to experimentally derived values. pnas.org

Equilibrium Binding Studies

Dissociation Constants (KD)

The dissociation constant (KD) is a measure of the affinity of a ligand for its receptor, with lower KD values indicating higher affinity. Studies have consistently shown that the (-) enantiomer of this compound, specifically (-)-[3H]this compound, binds to beta-adrenergic receptors with high affinity. In canine myocardium, the KD for (-)-alprenolol at beta-adrenergic receptors has been determined to be in the range of 7-11 nM. pnas.orgresearchgate.netnih.govnih.gov Similarly, in frog erythrocyte membranes, the KD for (-)-alprenolol was found to be between 5 and 10 nM, which aligns with its ability to competitively antagonize isoproterenol-stimulated adenylate cyclase. nih.govcapes.gov.br In human lymphocytes, (-)-[3H]this compound showed a half-maximal saturation at 10 nM, providing an estimate of its KD for the beta-adrenergic receptor. jci.orgduke.eduduke.edu For specific beta-adrenergic receptor subtypes, this compound has been reported to inhibit binding with log KD values of -7.95 for β1, -9.3 for β2, and -6.86 for β3 receptors. ncats.io

Table 1: Dissociation Constants (KD) of (-)-Alprenolol for Beta-Adrenergic Receptors

| Receptor Type/Tissue | KD (nM) | Source |

| Cardiac β-adrenergic receptors (canine) | 7-11 | pnas.orgresearchgate.netnih.govnih.gov |

| β-adrenergic receptors (frog erythrocyte membranes) | 5-10 | nih.govcapes.gov.br |

| β-adrenergic receptors (human lymphocytes) | 10 | jci.orgduke.eduduke.edu |

| β1-adrenergic receptor (CHO cells) | ~11.2 (log KD -7.95) | ncats.io |

| β2-adrenergic receptor (CHO cells) | ~0.5 (log KD -9.3) | ncats.io |

| β3-adrenergic receptor (CHO cells) | ~138 (log KD -6.86) | ncats.io |

Saturation Characteristics and Receptor Density

Binding studies with (-)-[3H]this compound have demonstrated that its binding to beta-adrenergic receptors is a saturable process, indicating a finite number of binding sites. nih.govcapes.gov.brpnas.orgjci.org In canine myocardium, the binding sites were saturable and bound approximately 0.35 pmol of (-)-[3H]this compound per mg of membrane protein. pnas.orgresearchgate.netnih.gov In human mononuclear leukocytes (predominantly small lymphocytes), saturation binding experiments showed 75 ± 12 fmol of (-)-[3H]this compound bound per mg of homogenate protein at saturation, corresponding to about 2,000 sites per cell. jci.orgduke.eduduke.edu Similarly, in frog erythrocyte membranes, saturation binding indicated 0.25 to 0.35 pmol of (-)-[3H]this compound binding sites per mg of protein, equating to 1300 to 1800 binding sites per intact frog erythrocyte. nih.govcapes.gov.br These saturation characteristics suggest that these binding sites represent the cardiac beta-adrenergic receptors. pnas.orgresearchgate.netnih.gov

Table 2: Receptor Density of (-)-[3H]this compound Binding Sites

| Tissue/Cell Type | Receptor Density | Source |

| Canine myocardium | 0.35 pmol/mg membrane protein | pnas.orgresearchgate.netnih.gov |

| Human lymphocytes | 75 ± 12 fmol/mg homogenate protein (~2,000 sites/cell ) | jci.orgduke.eduduke.edu |

| Frog erythrocyte membranes | 0.25-0.35 pmol/mg protein (1300-1800 sites/cell ) | nih.govcapes.gov.br |

Kinetic Binding Studies

The kinetics of this compound binding to beta-adrenergic receptors are characterized by rapid association and dissociation rates, reflecting its dynamic interaction with the receptor. nih.govcapes.gov.brpnas.orgjci.org

Association Rate Constants (k_on)

Binding of (-)-[3H]this compound to cardiac membranes is rapid, with specific binding being 80% complete within 30 seconds and reaching equilibrium at 2.5 minutes. pnas.org In human lymphocytes and frog erythrocyte membranes, binding was also rapid, with a half-time (t1/2) for association generally less than 30 seconds at 37°C. nih.govcapes.gov.brjci.org Computational simulations suggest an on-rate (k_on) of 3.1 x 10^7 M^-1 s^-1 for this compound and dihydrothis compound (B1202188) binding to the β2-adrenergic receptor at 37°C, which is close to experimentally derived values of approximately 1.0 x 10^7 M^-1 s^-1. researchgate.netpnas.org For the L-alprenolol (S-alprenolol) binding to a monoclonal anti-alprenolol antibody, association rate constants determined by different signals were in the range of 10^4-10^5 /M/sec. nih.gov

Table 3: Association Rate Constants (k_on) of this compound

| System/Receptor | k_on (M^-1 s^-1) | Temperature | Source |

| β2-adrenergic receptor (simulated) | 3.1 x 10^7 | 37°C | researchgate.netpnas.org |

| β2-adrenergic receptor (experimental) | ~1.0 x 10^7 | 37°C | researchgate.netpnas.org |

| Monoclonal anti-alprenolol antibody (L-alprenolol) | 10^4 - 10^5 | Not specified | nih.gov |

Dissociation Rate Constants (k_off)

The dissociation of (-)-[3H]this compound from beta-adrenergic receptors is also rapid. In canine myocardium, the half-time (t1/2) for reversal of binding was less than 15 seconds. pnas.orgnih.gov In human lymphocytes, the half-time for dissociation was less than 3 minutes at 37°C. jci.org In frog erythrocyte membranes, the half-time for dissociation of bound (-)-[3H]this compound was approximately 30 seconds at 37°C. nih.govcapes.gov.br Studies comparing the dissociation rate constants of S-alprenolol and S-dihydrothis compound have shown good agreement. nih.gov

Table 4: Dissociation Rate Constants (k_off) of this compound

| System/Receptor | t1/2 for dissociation | Source |

| Cardiac β-adrenergic receptors (canine) | <15 seconds | pnas.orgnih.gov |

| β-adrenergic receptors (human lymphocytes) | <3 minutes | jci.org |

| β-adrenergic receptors (frog erythrocyte membranes) | ~30 seconds | nih.govcapes.gov.br |

Influence of Physicochemical Properties on Kinetics

The physicochemical properties of a molecule can significantly influence its kinetic binding to receptors. For beta-adrenergic ligands, hydrophobic properties have been shown to directly affect the kinetic association rate (k_on) and affinity for the β1-adrenoceptor. nih.govresearchgate.net this compound is described as nonpolar and hydrophobic, with low to moderate lipid solubility. drugbank.comnih.govhmdb.ca This lipophilicity can play a role in its ability to access and interact with the hydrophobic regions of the receptor binding pocket. nih.gov The binding process of this compound to the β2-adrenergic receptor involves overcoming energetic barriers, including a "dewetting" transition and structural changes in the receptor, both of which are influenced by the ligand's physicochemical characteristics. pnas.org

Stereospecificity of Receptor Binding

This compound exhibits marked stereospecificity in its binding to beta-adrenergic receptors. nih.govcapes.gov.brpnas.orgjci.orgmdpi.com The (-) isomers of beta-adrenergic agonists and antagonists, including (-)-alprenolol, are significantly more potent (at least two orders of magnitude or 9- to 300-fold) than their corresponding (+) isomers in competing for these binding sites. nih.govcapes.gov.brpnas.orgresearchgate.netnih.govnih.govjci.orgduke.edu This stereoselectivity is a hallmark of specific receptor-ligand interactions, indicating that the receptor recognizes and preferentially binds to one enantiomeric form. mdpi.com The S(-) enantiomer of this compound is considered a potent antagonist of beta-adrenergic receptors, while the R(+) enantiomer shows beta-blocker activity primarily at higher concentrations. researchgate.net

Compound Names and PubChem CIDs

Comparison of Enantiomer Potency

This compound is a chiral compound, existing as two enantiomers: (S)-Alprenolol and (R)-Alprenolol. Research consistently demonstrates a significant difference in the pharmacological potency of these stereoisomers. The (S)-(–)-enantiomer of this compound is approximately 100 times more active against the beta-adrenoreceptor than its (R)-(+)-enantiomer mdpi.comncats.ioncats.io. This strict stereospecificity is observed in various experimental settings, including competitive binding assays and studies on adenylate cyclase interaction, where the (-)-stereoisomers of beta-adrenergic antagonists and agonists are considerably more potent than their (+)-counterparts nih.govjci.orgnih.gov.

In a model of ventricular arrhythmias induced by ligation of the left coronary artery, the (S)-enantiomer demonstrated superior efficacy. (S)-Alprenolol was effective at a cumulative dose of 7.5 mg/kg, whereas (R)-Alprenolol required a higher dose of 15.5 mg/kg to abolish the ventricular arrhythmia ncats.ioncats.io.

Table 1: Comparison of this compound Enantiomer Potency

| Enantiomer | Relative Activity (vs. (R)-Alprenolol) | Effective Dose in Ventricular Arrhythmia Model (mg/kg) |

| (S)-Alprenolol | 100 times greater mdpi.comncats.ioncats.io | 7.5 ncats.ioncats.io |

| (R)-Alprenolol | 1 (reference) ncats.ioncats.io | 15.5 ncats.ioncats.io |

Comparative Receptor Binding with Other Beta-Blockers

This compound binds to beta-adrenergic receptors with high affinity. Studies using (-)-[3H]this compound have identified binding sites in various tissues, including frog erythrocyte membranes, human lymphocytes, and canine myocardium, with characteristics consistent with beta-adrenergic receptors nih.govjci.orgresearchgate.net. The half-maximal saturation of (-)-[3H]this compound binding sites typically occurs in the nanomolar range, indicating strong affinity.

Comparative studies with other beta-blockers reveal similar high affinities. For instance, in human lymphocytes, the beta-adrenergic antagonist (-)-propranolol potently competed for the same binding sites as (-)-[3H]this compound, showing half-maximal inhibition at 9 nM jci.org. Similarly, in canine myocardium, the dissociation constant (KD) for (-)-alprenolol was found to be 7-11 nM, while (-)-propranolol exhibited a comparable KD of 12 nM researchgate.net. The binding of 3H-dihydrothis compound is specifically associated with beta-adrenergic receptors, and its displacement by adrenergic agents follows a potency order where propranolol (B1214883) is generally more potent than or equal to isoproterenol (B85558), followed by epinephrine and norepinephrine nih.gov.

Table 2: Comparative Receptor Binding Affinities (Dissociation Constants)

| Compound | Receptor/Tissue | Dissociation Constant (KD) or Half-maximal Inhibition (nM) | Reference |

| (-)-Alprenolol | Beta-adrenergic (frog erythrocyte) | 5.0 - 10 | nih.gov |

| (-)-Alprenolol | Beta-adrenergic (human lymphocytes) | 10 | jci.org |

| (-)-Alprenolol | Beta-adrenergic (canine myocardium) | 7 - 11 | researchgate.net |

| (-)-Propranolol | Beta-adrenergic (human lymphocytes) | 9 | jci.org |

| (-)-Propranolol | Beta-adrenergic (canine myocardium) | 12 | researchgate.net |

Intracellular Signaling Pathways Modulated by this compound

This compound modulates intracellular signaling pathways primarily through its interaction with beta-adrenergic receptors, influencing both G protein-dependent and G protein-independent cascades.

Adenylate Cyclase Inhibition

A primary mechanism of this compound's action as a beta-blocker involves the competitive antagonism of adenylate cyclase, an enzyme crucial for the production of cyclic adenosine (B11128) monophosphate (cAMP). This compound, particularly its (-)-stereoisomer, competitively antagonizes the stimulation of adenylate cyclase by agonists like isoproterenol nih.govcapes.gov.br. This inhibition prevents the subsequent production of cAMP, a key second messenger in various cellular processes biosynth.compromega.com.

Studies have quantified this inhibitory effect. In Rauscher murine erythroleukemia cells, this compound inhibited epinephrine-stimulated cAMP response with an inhibition constant (KI) of 2.2 nM ashpublications.org. In bovine thyroid slices, L-alprenolol demonstrated a significant inhibitory effect, causing 77% inhibition of TSH-stimulated cAMP synthesis nih.gov. The ability of this compound to block cAMP production is a cornerstone of its beta-adrenergic antagonistic activity, leading to decreased calcium influx into the myocardium and inhibition of contractility biosynth.com.

Table 3: this compound's Effect on Adenylate Cyclase and cAMP Production

| Compound | Target/Context | Effect on Adenylate Cyclase/cAMP Production | Inhibition Constant (KI) or % Inhibition | Reference |

| (-)-Alprenolol | Frog erythrocyte membrane | Competitively antagonizes isoproterenol stimulation of adenylate cyclase | KD: 5-10 nM | nih.gov |

| This compound | Rauscher murine erythroleukemia cells | Inhibits epinephrine-stimulated cAMP response | KI: 2.2 nM | ashpublications.org |

| L-Alprenolol | Bovine thyroid slices | Inhibits TSH-stimulated cAMP synthesis | 77% inhibition | nih.gov |

| This compound | Myocardium (β1-adrenergic receptor) | Blocks stimulation of adenylate cyclase, preventing cAMP production | Not quantified, but stated mechanism | biosynth.com |

Beta-Arrestin Dependent Pathways

Beyond its classical G protein-mediated antagonism, this compound has been identified as a biased ligand that can stimulate G protein-independent, beta-arrestin-dependent signaling pathways nih.govbiomolther.orgnih.govfrontiersin.org. This represents a unique mechanism of action among beta-blockers. Specifically, this compound, along with carvedilol, has been shown to induce beta1-adrenergic receptor (β1AR)-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream Extracellular signal-Regulated Kinase (ERK) activation nih.govmdpi.compnas.orgnih.govahajournals.org.

This beta-arrestin-dependent signaling requires β1AR phosphorylation at G protein-coupled receptor kinase (GRK) sites and the subsequent recruitment of beta-arrestin to the ligand-occupied receptor nih.govpnas.org. This pathway is distinct from the classical G protein signaling and may contribute to cardioprotective effects nih.govahajournals.org. It is important to note that this compound's ability to induce ERK activation via a beta-arrestin-dependent mechanism appears to be receptor subtype-specific, occurring in cells expressing β1ARs but not β2ARs pnas.org.

Epac-Dependent Transduction Cascades

While beta-adrenergic receptors are known to trigger Epac-dependent transduction cascades, specific research detailing the direct modulation of these pathways by this compound was not identified in the provided search results.

Pharmacokinetics and Metabolic Research of Alprenolol

Absorption and Distribution Studies

Alprenolol is readily and completely absorbed from the gastrointestinal tract following oral administration. nih.gov However, it undergoes significant first-pass metabolism in the liver, which reduces its bioavailability. nih.gov This means that a substantial portion of the drug is metabolized before it reaches systemic circulation.

The lipophilic nature of this compound influences its distribution throughout the body. mdpi.com It has a high volume of distribution, indicating that it is widely distributed into various tissues. nih.gov Notably, this compound can cross the blood-brain barrier, with a brain-to-blood concentration ratio in humans reported to be 16:1. wikipedia.org Protein binding of this compound in the plasma is approximately 80-90%. drugbank.com

Interactive Data Table: Pharmacokinetic Properties of this compound

| Parameter | Value | Source |

|---|---|---|

| Bioavailability | Low (due to high first-pass metabolism) | nih.gov |

| Protein Binding | 80-90% | drugbank.com |

| Brain-to-Blood Ratio | 16:1 | wikipedia.org |

Metabolism Pathways

The metabolism of this compound is extensive and primarily occurs in the liver. nih.govdrugbank.com The main metabolic routes involve aromatic hydroxylation and glucuronidation. nih.gov Other pathways, such as allylic oxidation and oxidative deamination, have been identified but are considered quantitatively minor. nih.gov

The metabolism of this compound is mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netgoogle.com Specifically, CYP2D6 is a major enzyme involved in the metabolism of many beta-blockers and is understood to play a role in this compound's biotransformation. droracle.aihmdb.ca The activity of these enzymes can vary among individuals, which can contribute to interindividual differences in this compound plasma concentrations. nih.gov

Elimination and Half-Life Research

This compound and its metabolites are primarily eliminated from the body through renal excretion in the urine. nih.gov More than 95% of an administered dose can be accounted for in the urine in humans. nih.gov The elimination half-life of this compound is relatively short, typically ranging from 2 to 3 hours. drugbank.comnih.gov This short half-life means the drug is cleared from the body relatively quickly.

Interactive Data Table: Elimination Characteristics of this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Route of Elimination | Primarily renal (urine) | nih.gov |

| Elimination Half-Life | 2-3 hours | drugbank.comnih.gov |

| Metabolites | Major metabolites include 4-hydroxy-alprenolol and glucuronide conjugates | nih.gov |

Stereoselective Pharmacokinetics

This compound is a chiral compound and is administered as a racemic mixture of its two enantiomers, (S)-(-)-alprenolol and (R)-(+)-alprenolol. mdpi.comdoaj.org Research has shown that the pharmacokinetics of these enantiomers can differ, a phenomenon known as stereoselectivity. nih.govualberta.ca

The (S)-(-)-enantiomer of this compound is significantly more potent in its beta-blocking activity than the (R)-(+)-enantiomer, with a reported activity ratio of 100 in favor of the (S)-isomer. mdpi.com While the absorption of this compound from the gastrointestinal tract is not stereospecific, differences can arise during metabolism. mdpi.com The metabolism of beta-blockers can be stereoselective, leading to different plasma concentrations of the individual enantiomers. nih.govualberta.ca Although specific details on the stereoselective metabolism of this compound are not as extensively documented as for some other beta-blockers, the general principles of stereoselective metabolism by CYP enzymes apply. ualberta.caresearchgate.net This can result in variations in the relative plasma concentrations of the more active (S)-(-)-enantiomer and the less active (R)-(+)-enantiomer. nih.gov

Analytical Methods for Enantiomeric Quantitation in Biological Fluids

The stereoselective analysis of this compound enantiomers in biological matrices is crucial for pharmacokinetic and metabolic studies, given the potential for different pharmacological activities between the (R)-(+)- and (S)-(-)-forms. A variety of analytical techniques have been developed and validated for the accurate quantitation of individual this compound enantiomers in biological fluids such as plasma and urine. These methods primarily rely on chiral chromatographic and electrophoretic techniques to achieve the necessary separation and sensitivity.

High-performance liquid chromatography (HPLC) and its combination with mass spectrometry (LC-MS/MS) stand out as the most prevalent and robust methods for the enantioselective determination of this compound. One highly effective approach involves the use of chiral stationary phases (CSPs). For instance, a rapid and sensitive LC-MS/MS bioanalytical method has been established for the direct determination of this compound enantiomers in human plasma utilizing a cellobiohydrolase (CBH) CSP. nih.gov This method allows for the complete baseline separation of the enantiomers in under two minutes. nih.gov The validation of this method demonstrated excellent performance, with a curve range of 0.500–500 ng/mL for each enantiomer from a small plasma volume (0.0500 ml). nih.gov The precision and accuracy were high, with intra- and inter-day relative standard deviations (RSD) at or below 7.3% and relative errors (RE) ranging from -6.2% to 8.0%. nih.gov

Another HPLC-based strategy employs a chiral column to physically resolve the enantiomers, followed by detection using either fluorimetry or photometry. researchgate.netdoaj.org In one such method, the elution times for (-)-alprenolol and (+)-alprenolol were approximately 19 and 21 minutes, respectively. researchgate.net Fluorimetric detection, in this case, offered a superior limit of detection (LOD) of 0.16–0.41 ng compared to other detectors. researchgate.netdoaj.org An alternative HPLC technique circumvents the need for a chiral column by using an achiral column coupled with a polarimeter for quantitation, although this method may have a higher limit of detection. researchgate.netdoaj.org

The table below summarizes key findings from a comparative study of HPLC methods for this compound enantiomer separation.

Table 1: Comparison of HPLC-Based Methods for this compound Enantiomer Quantitation

| Parameter | Chiral Column with Fluorimetry | Chiral Column with Photometry | Achiral Column with Polarimetry |

|---|---|---|---|

| Run Time | 25 minutes | 25 minutes | 10 minutes |

| (-)-Alprenolol Elution Time | ~19 minutes | ~19 minutes | Not Applicable |

| (+)-Alprenolol Elution Time | ~21 minutes | ~21 minutes | Not Applicable |

| Limit of Detection (LOD) | 0.16–0.41 ng | Not specified | 27–37 µg |

| Correlation Coefficient (r) | 0.999 | Not specified | -0.999 |

Data sourced from Guerrero et al., 2019. researchgate.netdoaj.org

A different approach within HPLC involves the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. One method describes the derivatization of (R)- and (S)-alprenolol with symmetrical anhydrides of tert.-butoxycarbonyl-L-leucine, followed by separation on a reversed-phase C18 column. nih.gov This technique demonstrated good reproducibility, with a relative standard deviation of 9.4% at a concentration of 0.5 ng/ml in human plasma. nih.gov

Capillary electrophoresis (CE) has also been explored for the enantiomeric separation of this compound. bohrium.com This technique can be enhanced by using an on-line sample concentration method known as "sweeping," with sulfated β-cyclodextrin as a chiral selector. bohrium.com While this method showed a moderate increase in sensitivity on its own, coupling it with field enhancement during electrokinetic injection resulted in a significant improvement, achieving over a 100-fold increase in peak signals. bohrium.com

The following table details the validation parameters of a specific LC-MS/MS method for the enantioselective analysis of this compound in human plasma.

Table 2: Validation Summary for an LC-MS/MS Method for this compound Enantiomers in Human Plasma

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.500–500 ng/mL |

| Intra-day Precision (RSD) | ≤ 7.3% |

| Inter-day Precision (RSD) | ≤ 7.3% |

| Intra-day Accuracy (RE) | -6.2% to 8.0% |

| Inter-day Accuracy (RE) | -6.2% to 8.0% |

Data sourced from Jiang et al., 2008. nih.gov

Structure Activity Relationship Sar Studies of Alprenolol

Molecular Features Contributing to Beta-Blocking Activity

Alprenolol belongs to the aryloxypropanolamine class of beta-blockers. nih.gov The essential structural components for its beta-adrenergic antagonism include an aromatic ring, an ether oxygen, and a propanolamine (B44665) side chain. oup.comhmdb.ca The general requirements for beta-adrenergic blocking activity in this class are a branched alkyl group on the terminal amino nitrogen and specific substitutions on the aromatic ring. oup.com

The key molecular features of this compound responsible for its activity are:

Aryloxy Group: The molecule contains a 2-allylphenoxy group, which consists of a benzene (B151609) ring attached to the propanolamine side chain via an ether linkage. nih.gov This aromatic moiety is crucial for binding to the receptor.

Propanolamine Side Chain: The -(O-CH2-CH(OH)-CH2-NH)- chain is a hallmark of many beta-blockers. The secondary alcohol on this chain is vital for receptor interaction. nih.gov

Secondary Amine: this compound has a secondary amine in its side chain, a feature considered essential for receptor stimulation and blockade. oup.com

N-Alkyl Substituent: The amine is substituted with a branched isopropyl group (-CH(CH3)2). nih.gov A branched alkyl group, such as isopropyl or tert-butyl, is a primary determinant of potent beta-blocking activity. oup.com

Impact of Substituents on Potency and Selectivity

Modifications to the substituents on both the aromatic ring and the side-chain amine of this compound have a significant impact on its binding affinity (potency) and its selectivity for β1- versus β2-adrenergic receptors.

The nature of the substituent on the aromatic ring can modify pharmacological activity. Ortho-substituted beta-blockers are often more potent than their meta- or para-substituted counterparts. oup.com For instance, the related compound oxprenolol (B1678068), which has an ortho-allyloxy group instead of this compound's ortho-allyl group, is three times more potent than this compound, a difference attributed to the electronic stimulation of the phenyl ring by the hetero-atom in the alpha position of the substituent. oup.com

The substituent on the amine nitrogen is also critical. Studies on a series of this compound analogues where the N-isopropyl group was replaced with other substituents revealed clear trends in receptor affinity. Branched substituents generally yield the highest affinities. pa2online.org Replacing the isopropyl group with a more sterically hindered tert-butyl group was found to improve affinity for both β1- and β2-receptors. pa2online.org Conversely, analogues with a primary amine showed the lowest affinities. pa2online.org While most analogues of this compound exhibit selectivity for the β2-receptor, adding a 3,4-dimethoxyphenethyl group to the amine resulted in a non-selective compound. pa2online.org

| Substituent (R) on Amine | This compound Analogue | LogK D β1 | LogK D β2 | Selectivity |

| Isopropyl (Parent) | 1a | -7.94 | -9.01 | β2-selective |

| tert-Butyl | 1b | -8.24 | -9.26 | β2-selective |

| Hydrogen (Primary Amine) | 1c | -6.08 | -6.49 | β2-selective |

| Methyl | 1d | -6.42 | -7.21 | β2-selective |

| Ethyl | 1e | -7.14 | -8.11 | β2-selective |

| 3,4-dimethoxyphenethyl | 1l | -8.32 | -8.30 | Non-selective |

Data derived from whole cell binding assays on human β1- and β2-ARs. pa2online.org

Enantiomeric Configuration and Pharmacological Activity

This compound possesses a single chiral center at the carbon atom of the propanolamine side chain that bears the hydroxyl group. chapman.edu Consequently, it exists as a pair of enantiomers, (S)-(-) and (R)-(+). The interaction with beta-adrenergic receptors is highly stereoselective, with the majority of the beta-blocking activity residing in one enantiomer. chapman.edunih.gov

For this compound, the (S)-(–)-enantiomer is significantly more active than its (R)-(+)-counterpart. mdpi.com Research has quantified this difference, showing that the (S)-isomer is approximately 100 times more potent as a beta-adrenoceptor antagonist than the (R)-isomer. mdpi.comncats.io This high degree of stereoselectivity is a common feature among beta-blockers, where the (S)-configuration (or equivalent, depending on nomenclature rules for a specific molecule) is responsible for the desired pharmacological effect of blocking the receptor. chapman.edunih.gov Although the (R)-enantiomer is substantially less active at beta-receptors, it may contribute to other pharmacological effects or side effects. nih.govncats.io

Relationship Between Structure and Membrane Interactions

Studies have shown that non-selective beta-blockers, including this compound, can fluidize lipid membranes, a characteristic not shared by more hydrophilic, β1-selective blockers like atenolol (B1665814). nih.gov The ability of these drugs to increase membrane fluidity is correlated with their relative hydrophobicities and their specific molecular shapes, which allow them to perturb the alignment of phospholipid acyl chains within the bilayer. nih.gov this compound has been shown to act preferentially on the deeper, hydrophobic regions of the phospholipid bilayer. nih.gov This membrane-fluidizing effect may be partly responsible for the non-selective nature of its beta-receptor blockade. nih.gov

Molecular dynamics simulations have illustrated that the hydrophobic 2-allyl-benzene group of this compound tends to partition into the lipid bilayer. researchgate.netresearchgate.net The drug then typically enters the receptor binding pocket from the extracellular side, passing between extracellular loops, rather than directly from within the lipid membrane. researchgate.netresearchgate.net This interaction with the membrane helps to position the molecule for its eventual binding to the orthosteric site of the G-protein-coupled receptor. researchgate.net

Preclinical and Translational Research of Alprenolol

In Vivo Animal Models

In vivo animal studies have been crucial for evaluating alprenolol's systemic effects, particularly on the cardiovascular system.

This compound's effects on the cardiovascular system have been investigated in various animal models, including rats and cats medchemexpress.comnih.govnih.gov.

In anesthetized cats, intravenous this compound (0.5 mg/kg and 1.0 mg/kg) reduced femoral systolic and diastolic pressures, heart rate, and left ventricular systolic pressure medchemexpress.comnih.gov. The rate of rise of left ventricular pressure (dp/dt) was also reduced, indicating decreased myocardial contractility, despite an increase in left ventricular end-diastolic pressure nih.gov. At a dose of 1.0 mg/kg, this compound slightly decreased both myocardial and liver blood flows by approximately 17% and 15%, respectively medchemexpress.comnih.gov. Myocardial and liver vascular resistances were only minimally increased nih.gov.

Studies in rats, both normotensive and hypertensive (spontaneously, renal, or neurogenic), have also demonstrated this compound's cardiovascular effects nih.gov. In anesthetized rats, both l- and d-alprenolol (5 mg/kg intravenously) caused significant reductions in blood pressure, heart rate, and cardiac output nih.gov. The hypotensive activity was observed to be related to the initial blood pressure nih.gov. Peripheral vascular resistance generally remained unchanged, except in spontaneously hypertensive, chloralose-anesthetized rats nih.gov. Notably, l-alprenolol exhibited less cardiac effects than dl-propranolol, and the decrease in blood pressure was shorter and/or smaller with d-alprenolol compared to l-alprenolol nih.gov. In conscious renal hypertensive dogs, oral this compound (50 mg/kg) led to a significant drop in blood pressure (averaging 20 mm Hg at 3 hours) and an increase in heart rate (by 39 beats/min at 3 hours) medchemexpress.commedchemexpress.com.

These findings highlight this compound's ability to influence key cardiovascular parameters in animal models, consistent with its beta-adrenoceptor blocking properties.

Neuropharmacological Investigations

Preclinical studies have indicated that this compound's blood pressure-lowering effect possesses a substantial central component. Research conducted in anesthetized cats demonstrated that both dl-alprenolol and d-alprenolol induced hypotension when applied to the clonidine-sensitive ventromedullary area of the brain stem. This suggests that the hypotensive effect elicited by this compound in this context may be mediated by a membrane-stabilizing mechanism within the central nervous system. uni.lu In contrast, while propranolol (B1214883) readily penetrates the blood-brain barrier, its central hypotensive properties are not considered marked, and its blood pressure-lowering effect is likely not solely attributed to a reduction in myocardial contractility.

This compound is characterized as a lipophilic compound that readily penetrates the central nervous system. Studies assessing drug permeation across the blood-brain barrier (BBB) have classified this compound's permeation as transcellular, with a reported permeability value of 53 ± 7. This indicates its capacity to cross the BBB effectively, a property shared with other lipophilic beta-blockers like propranolol, which exhibits a brain/plasma ratio of approximately 26. In contrast, hydrophilic beta-blockers such as atenolol (B1665814) demonstrate poor BBB penetration, with a brain/plasma ratio of about 0.2. While some reports suggest very little penetration of this compound into the brain in specific experimental contexts, the predominant evidence points to its significant lipophilicity and ability to cross the BBB.

The permeability of various beta-blockers across the blood-brain barrier is summarized in the table below:

| Compound | Permeation Type | Permeability (units) | Brain/Plasma Ratio (approx.) | Reference |

| This compound | Transcellular | 53 ± 7 | Not specified | |

| Propranolol | Transcellular | 38-50 | 26 | |

| Atenolol | Paracellular | 0.7 ± 0.2 | 0.2 | |

| Metoprolol (B1676517) | Not specified | Not specified | 12 | |

| Oxprenolol (B1678068) | Not specified | Not specified | 50 |

Electrophysiological Assessment

Electrophysiological studies are crucial for assessing the effects of pharmacological agents on cardiac conduction. Key parameters typically measured include sinus cycle length (AA interval), intra-atrial conduction time (PA interval), atrioventricular (AV) nodal conduction time (AH interval), His-Purkinje system conduction time (HV interval), and ventricular depolarization time (QRS duration). Additionally, sinoatrial conduction time (SACT), corrected sinus node recovery time (CSNRT), and AV nodal effective and functional refractory periods (AVNERP and AVNFRP) are often determined through incremental and programmed electrical stimulation.

While beta-blockers, as a class, are known to prolong sinus cycle length and AV nodal conduction times by inhibiting sympathetic influences on the heart, specific detailed preclinical data outlining the precise numerical effects of this compound on these electrophysiological parameters (e.g., changes in AH, HV intervals, or sinus cycle length in milliseconds) were not consistently available in the reviewed literature. Generally, beta-blockers decrease heart rate and conduction velocity, affecting chronotropy and dromotropy.

Clinical Research and Therapeutic Applications of Alprenolol

Historical Clinical Trials

Alprenolol was developed in the mid-20th century and underwent extensive research for its cardiovascular indications frontiersin.orgtaylorandfrancis.com. Its mechanism of action involves blocking beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate, myocardial contraction force, and cardiac output, thereby lowering blood pressure and decreasing the heart's oxygen demand taylorandfrancis.com.

Hypertension Studies

This compound has been utilized as an antihypertensive agent nih.govpatsnap.comtaylorandfrancis.comahajournals.orgnih.gov. While general historical randomized clinical trials on hypertension, such as the Veterans Administration (VA) Cooperative studies, established the benefits of blood pressure-lowering interventions using various antihypertensive drugs, specific detailed historical clinical trials focusing solely on this compound for hypertension were not extensively highlighted in the available literature nih.govmdpi.comnih.govahajournals.orgfrontiersin.org. These broader trials demonstrated that treatment could significantly reduce cardiovascular events, including stroke and coronary disease nih.govmdpi.com.

Research into the efficacy of antihypertensive drugs across diverse ethnic populations has revealed variations in response to different drug classes nih.govmdpi.comuscjournal.comahajournals.orgiu.edu. For beta-blockers in general, studies have indicated that white patients often exhibit a more robust antihypertensive response compared to black patients nih.gov. For instance, a VA Cooperative Study found that 62% of white patients achieved blood pressure goal with propranolol (B1214883), whereas 54% of black patients did so nih.gov. Similarly, in the ASCOT-BPLA trial, black patients showed significantly less responsiveness to atenolol (B1665814) monotherapy compared to white patients mdpi.com. A gradient of response to propranolol has also been observed, with Chinese men being most sensitive, black men least sensitive, and white men showing intermediate sensitivity iu.edu. These differences are sometimes attributed to variations in drug pharmacokinetics and end-organ receptor sensitivity across ethnic groups iu.edu. However, specific detailed studies on this compound's efficacy in diverse ethnic populations were not identified in the reviewed literature.

Table 1: General Antihypertensive Drug Response by Ethnicity (Illustrative Examples from Beta-Blocker Class)

| Drug Class | Ethnic Group (Comparison) | Observed Response Trend (vs. Comparator) | Source |

| Beta-blockers | White vs. Black | Whites generally more responsive | nih.gov |

| Propranolol | Chinese > White > Black | Gradient of sensitivity | iu.edu |

| Atenolol | White vs. Black | Blacks significantly less responsive | mdpi.com |

Angina Pectoris Investigations

This compound has been investigated for its role in managing angina pectoris nih.govnih.govfrontiersin.orgpatsnap.comtaylorandfrancis.comdrugbank.com. A double-blind multicentre trial conducted in 1970 assessed the effectiveness of this compound in patients with angina pectoris nih.govdrugbank.com. Another double-blind crossover trial in 1975 compared the efficacy of this compound in a slow-release formulation (Aptin Durules) against ordinary Aptin tablets in angina pectoris patients nih.gov. This study found that 400 mg per day of tablets given four times a day produced a similar increase in exercise tolerance five hours after intake as an equivalent dose of the slow-release formulation given twice per day nine hours after intake nih.gov. Doubling the dosage of Aptin Durules led to a considerably greater effect, suggesting that an optimal, sustained antianginal effect could be achieved with 400 to 800 mg per day of the slow-release formulation with 10 to 12 hours' dosage intervals nih.gov. Acute effects of oral this compound on exercise tolerance in patients with angina pectoris have also been studied in dose-response investigations mdpi.com.

Cardiac Arrhythmia Management

This compound has been employed in the management of cardiac arrhythmias nih.govfrontiersin.orgpatsnap.comtaylorandfrancis.comahajournals.org. A clinical trial conducted in 1985 in Russia included this compound among beta-adrenoblockers used for the treatment of cardiac rhythm disorders frontiersin.org. Beta-blockers, as Class II antiarrhythmic medications, function by dampening sympathetic activity, which in turn reduces the rate of initial depolarization of the action potential, thereby mitigating automaticity and conduction velocity kegg.jp.

Pharmacogenomic Considerations in Clinical Response

Pharmacogenomics, the study of how genetic variation influences drug response, plays a crucial role in understanding inter-individual variability in medication efficacy and safety taylorandfrancis.comahajournals.orghmdb.canih.gov. Genetic factors can account for a significant portion of patient variability in drug response, ranging from 20% to 95% taylorandfrancis.com.

This compound is known to be metabolized by the cytochrome P450 enzyme CYP2D6 nih.govdrugbank.comnih.govahajournals.org. CYP2D6 is a polymorphic enzyme, meaning there are natural variations in its gene structure that occur in more than 1% of the population nih.govtaylorandfrancis.comdrugbank.com. These genetic polymorphisms can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers), which can significantly influence a drug's pharmacokinetics and, consequently, its pharmacodynamics and clinical effect taylorandfrancis.com. While this compound's metabolism by CYP2D6 suggests a potential for pharmacogenomic considerations in its clinical response, specific detailed clinical studies directly linking this compound's efficacy or variability in response to CYP2D6 polymorphisms were not explicitly identified in the provided search results. However, for other beta-blockers like metoprolol (B1676517), CYP2D6 polymorphisms are recognized as influencing clinical outcomes nih.gov. The broader field of cardiovascular pharmacogenomics continues to identify genetic determinants of blood pressure and long-term outcomes in hypertensive patients.

Adverse Effects and Drug Interactions Research

Mechanisms of Specific Adverse Effects

Alprenolol's non-selective beta-adrenergic receptor blockade can lead to specific adverse effects due to its action on both beta-1 and beta-2 receptors.

Bronchoconstriction (Beta-2 Blockade)

This compound's blockade of beta-2 adrenergic receptors, which are abundant in the bronchial smooth muscles of the airways, can lead to bronchoconstriction. patsnap.com Normally, activation of these receptors by endogenous catecholamines causes bronchodilation. By inhibiting these receptors, this compound prevents the relaxation of bronchial smooth muscle mediated by the sympathetic nervous system, thereby causing the airways to narrow. This effect is particularly significant and a critical consideration for patients with pre-existing respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD), where it can exacerbate bronchospasm. patsnap.compatsnap.com

Drug-Drug Interaction Mechanisms

The co-administration of this compound with other medications can lead to significant drug-drug interactions, primarily due to additive pharmacological effects or altered metabolism.

Interactions with Other Antihypertensives

Concurrent use of this compound with other antihypertensive agents can potentiate its blood pressure-lowering effects, potentially leading to hypotension. patsnap.com This additive hypotensive effect is a result of multiple drugs acting on different or synergistic pathways involved in blood pressure regulation. For instance, coadministration with vasodilators and alpha-blockers can result in additive effects on blood pressure and orthostasis. drugs.com

Table 1: Interactions with Other Antihypertensives

| Interacting Drug Class | Effect on this compound's Action | Proposed Mechanism |

| Other Antihypertensives | Potentiated hypotensive effects | Additive effects on blood pressure regulation leading to increased risk of hypotension. patsnap.comdrugs.com |

Interactions with Calcium Channel Blockers

Combining this compound with calcium channel blockers, particularly those that affect heart rate and conduction such as verapamil (B1683045) and diltiazem (B1670644) (non-dihydropyridine types), can result in an additive effect on heart rate reduction. patsnap.com This interaction can lead to severe bradycardia (abnormally slow heart rate) or heart block. patsnap.com Both beta-blockers and these types of calcium channel blockers reduce cardiac contractility and heart rate, leading to a cumulative depressant effect on myocardial function and atrioventricular (AV) node conduction. patsnap.comdrugbank.com

Table 2: Interactions with Calcium Channel Blockers

| Interacting Drug Class | Specific Examples | Effect on this compound's Action | Proposed Mechanism |

| Calcium Channel Blockers | Verapamil, Diltiazem | Additive heart rate reduction, potential for bradycardia or heart block. patsnap.com | Cumulative depressant effects on myocardial contractility and AV node conduction. patsnap.comdrugbank.com |

Interactions with NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) can diminish the antihypertensive efficacy of this compound. patsnap.com The proposed mechanism for this interaction is related to NSAIDs' effect on renal prostaglandins. Prostaglandins play a role in blood pressure regulation, and NSAIDs inhibit their synthesis, which can counteract the blood pressure-lowering effects of beta-blockers like this compound. patsnap.comdrugbank.commdpi.com

Table 3: Interactions with NSAIDs

| Interacting Drug Class | Effect on this compound's Action | Proposed Mechanism |

| NSAIDs | Diminished antihypertensive efficacy | NSAIDs inhibit renal prostaglandin (B15479496) synthesis, counteracting this compound's blood pressure-lowering effects. patsnap.comdrugbank.commdpi.com |

Interactions with Antidiabetic Medications

This compound's beta-blocking properties necessitate careful consideration when administered to patients on antidiabetic medications. A significant concern is its capacity to mask the typical signs and symptoms of hypoglycemia, thereby complicating blood glucose management in diabetic individuals. patsnap.com

Studies have indicated that this compound can influence glucose and insulin (B600854) dynamics. In a crossover study involving ten adult diabetic patients treated with either this compound or metoprolol (B1676517), mean fasting blood glucose levels were observed to be significantly higher during this compound treatment compared to metoprolol. nih.gov Furthermore, in certain patients, glucose tolerance was reduced following both intravenous and oral glucose loads when treatment was switched from metoprolol to this compound. nih.gov

Research also suggests that this compound may attenuate lipolysis and decrease the increment in plasma insulin following exercise. nih.gov In an in vitro study using a perfused rat pancreas model, this compound did not suppress the early phase of insulin secretion but showed a tendency to inhibit the late phase in response to a slowly rising glucose concentration. jst.go.jp While beta-blockers, including this compound, offer benefits in diabetic patients with myocardial infarction and can be safely used for hypertension, it is crucial to counsel patients, particularly those using insulin, regarding the potential for hypoglycemia unawareness. diabetesjournals.org

Table 1: Effects of this compound on Glucose and Insulin Parameters in Diabetic Patients (vs. Metoprolol)

| Parameter | This compound Effect (vs. Metoprolol) | Reference |

| Mean Fasting Blood Glucose | Significantly Higher | nih.gov |

| Glucose Tolerance (IV/Oral) | Reduced (in some patients) | nih.gov |

| Plasma Insulin Increment (post-exercise) | Decreased | nih.gov |

| Early Phase Insulin Secretion | Not suppressed (in vitro) | jst.go.jp * |

| Late Phase Insulin Secretion | Tendency to inhibit (in vitro) | jst.go.jp * |

*Note: In vitro study on perfused rat pancreas.

Enzyme Induction Effects (e.g., Phenobarbitone)

This compound, like other beta-adrenergic receptor blockers that undergo significant metabolism for elimination, is susceptible to drug interactions mediated by enzyme induction. nih.govnih.gov Barbiturates, such as phenobarbitone (phenobarbital), are known inducers of hepatic microsomal and first-pass metabolism, which can lead to decreased plasma concentrations and reduced pharmacologic effects of orally administered beta-blockers. nih.govdrugs.comdrugs.comdrugs.com

Specific research on this compound has demonstrated this interaction. Pretreatment with pentobarbital (B6593769), a barbiturate, at a dose of 100 mg daily for 10 days in healthy volunteers, resulted in an approximate 40% reduction in the plasma levels of this compound and its active metabolite, 4-hydroxythis compound. drugs.comdrugs.com In a study involving hypertensive patients, pentobarbital treatment led to a 59% decrease in this compound levels and a 24% decrease in 4-hydroxythis compound levels. drugs.comdrugs.com These pharmacokinetic changes were associated with observable pharmacodynamic consequences, including a 6% increase in pulse rate, an 8% increase in systolic blood pressure, a 9% increase in diastolic blood pressure, and an 18% reduction in the inhibition of exercise-induced tachycardia by this compound. drugs.comdrugs.com

The increase in oral clearance of this compound due to enzyme induction by agents like rifampicin (B610482) and pentobarbitone can range from 50% to 500%. nih.govnih.gov This substantial reduction in steady-state drug concentration underscores the importance of dosage modification to maintain the desired pharmacodynamic response when this compound is co-administered with enzyme-inducing agents. nih.govnih.gov Phenobarbital itself is metabolized partly in the liver via oxidation by CYP2C9, CYP2C19, and CYP2E1, and via N-glucosidation. mims.com

Table 2: Impact of Pentobarbital on this compound Pharmacokinetics and Pharmacodynamics

| Parameter | Change with Pentobarbital Co-administration | Reference |

| This compound Plasma Levels | Decreased by ~40% (healthy volunteers) | drugs.comdrugs.com |

| 4-Hydroxythis compound Plasma Levels | Decreased by ~40% (healthy volunteers) | drugs.comdrugs.com |

| This compound Plasma Levels | Decreased by 59% (hypertensive patients) | drugs.comdrugs.com |

| 4-Hydroxythis compound Plasma Levels | Decreased by 24% (hypertensive patients) | drugs.comdrugs.com |

| Pulse Rate | Increased by 6% (hypertensive patients) | drugs.comdrugs.com |

| Systolic Blood Pressure | Increased by 8% (hypertensive patients) | drugs.comdrugs.com |

| Diastolic Blood Pressure | Increased by 9% (hypertensive patients) | drugs.comdrugs.com |

| Inhibition of Exercise-Induced Tachycardia | Reduced by 18% (hypertensive patients) | drugs.comdrugs.com |

Interactions affecting CNS depression

This compound can potentiate the central nervous system (CNS) depressant effects of various other medications and substances. Concurrent use of this compound with CNS depressants may lead to additive CNS depression and/or increased toxicity. drugs.comdrugbank.comresearchpromo.com

Examples of substances whose CNS depressant activities may be increased by this compound include:

Doxylamine drugbank.com

Dronabinol drugbank.com

Droperidol drugbank.com

Almotriptan drugbank.com

Alosetron drugbank.com

Alprazolam drugbank.com

Alverine drugbank.com

Benzocaine drugbank.com

Benzyl alcohol drugbank.com

Brivaracetam drugbank.com

Bromazepam drugbank.com

Bromperidol drugbank.com

Brompheniramine drugbank.com

Carbamazepine drugbank.com

Chlordiazepoxide drugbank.com

Chlormezanone drugbank.com

Chloroprocaine drugbank.com

Chlorpheniramine drugbank.com

Furthermore, alcohol can also augment the CNS depressant activities of this compound. drugbank.com General CNS depressants, such as barbiturates, benzodiazepines, classical or sedating antihistamines, opioids, and antiepileptic medications, when used concomitantly, can result in profound sedation, respiratory depression, coma, and even death. drugs.comresearchpromo.comnih.gov

Immunological Responses to this compound and Receptors

This compound has been investigated for its role in immunological responses, particularly concerning beta-adrenergic receptors on immune cells. This compound, when covalently bound to a protein carrier, can act as a potent antigenic determinant, leading to the generation of anti-alprenolol antibodies. ahajournals.org The immune response to this compound produces a population of binding sites that exhibit broad specificity for beta-adrenergic ligands. ahajournals.org

Anti-idiotypic antibodies, generated against anti-alprenolol immunoglobulins, have demonstrated the ability to specifically bind and agglutinate turkey erythrocytes, which are known to possess beta-adrenergic receptors. pnas.orgpnas.org This binding is specific, as it can be inhibited by preincubation with the original anti-alprenolol antibodies. pnas.org Importantly, these anti-idiotypic antibodies are not merely passive binders; they can stimulate basal adenylate cyclase activity and enhance its activation by catecholamines, suggesting that they may functionally mimic the biological effects of the original antigen. pnas.orgpnas.org This phenomenon supports the concept that anti-idiotypic antibodies can represent an "internal image" of the antigen. pnas.orgpnas.org

Human lymphocytes are known to possess catecholamine-responsive adenylate cyclase with typical beta-adrenergic specificity. nih.govduke.edu The potent beta-adrenergic antagonist, (-) [3H] this compound, has been successfully used to directly identify and quantify these beta-adrenergic receptors in human lymphocytes. nih.govduke.edu Binding studies revealed rapid, reversible, and saturable binding kinetics, with approximately 2,000 beta-adrenergic receptor sites per human lymphocyte at saturation. nih.govduke.edu The half-maximal saturation occurred at 10 nM (-) [3H] this compound, providing an estimate of its dissociation constant for the beta-adrenergic receptor. nih.gov Beta-adrenergic agonists and antagonists compete for these binding sites with expected potency orders; for agonists, the potency order is (-) isoproterenol (B85558) > (-) epinephrine (B1671497) > (-)-norepinephrine. nih.gov

In terms of receptor density modulation, this compound treatment (4 x 100 mg/day) did not significantly alter beta-2 adrenoceptor density in human lymphocytes. This contrasts with propranolol (B1214883), which increased beta-2 adrenoceptor density, and pindolol, which decreased it, highlighting the role of intrinsic sympathomimetic activity (ISA) in receptor regulation. nih.govnih.gov

Further research into the immune response against this compound in BALB/c mice has shown extensive genetic diversity in the V region genes (VH and VL) encoding anti-alprenolol antibodies. This diversity arises from various combinations of V, J, and H genes, as well as somatic mutations and junctional variation, demonstrating the immune system's flexibility in responding to such ligands. nih.govoup.com

Immune cells, including macrophages and dendritic cells, activate adrenergic receptors, predominantly β2-adrenergic receptors (β2-ARs), in response to stimuli. This activation initiates G protein-dependent signaling pathways that influence a range of cellular functions and responses, notably inhibiting the release of inflammatory cytokines. mdpi.com β2-ARs are the predominant subtype expressed on human and murine T cell populations. nsfc.gov.cnresearchgate.net Stimulation of β2-ARs on T lymphocytes can modify T cell proliferation, differentiation, cytokine production, and T-helper-mediated antibody production. researchgate.net

Table 3: Beta-Adrenoceptor Density Modulation in Human Lymphocytes by Beta-Blockers

| Beta-Blocker | Intrinsic Sympathomimetic Activity (ISA) | Effect on Lymphocyte Beta-2 Adrenoceptor Density | Reference |

| Propranolol | No ISA | Increased by 25% | nih.govnih.gov |

| This compound | Weak ISA | No significant effect | nih.govnih.gov |

| Pindolol | Marked ISA | Decreased by 50% | nih.govnih.gov |

Analytical Methodologies in Alprenolol Research

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of Alprenolol and its enantiomers from complex mixtures.